Epetraborole - 1093643-37-8

Epetraborole

Catalog Number: EVT-1793074
CAS Number: 1093643-37-8
Molecular Formula: C11H16BNO4
Molecular Weight: 237.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Epetraborole has been used in trials studying the treatment of Infections, Bacterial, Infections, Intestinal, Infections, Urinary Tract, and Community-acquired Infection.
Overview

Epetraborole is a novel boron-containing compound that functions as an oral inhibitor of bacterial leucyl-tRNA synthetase, a critical enzyme involved in protein synthesis. This compound has gained attention for its potential therapeutic applications against various bacterial infections, particularly those caused by drug-resistant strains. The significance of epetraborole lies in its unique mechanism of action and its ability to target bacterial protein synthesis effectively, making it a promising candidate in the fight against antibiotic resistance.

Source

Epetraborole was developed by AN2 Therapeutics, Inc. and has been studied extensively for its antibacterial properties. Research indicates that it demonstrates potent efficacy against a range of bacteria, including Mycobacterium abscessus and Burkholderia pseudomallei, which are known to cause severe infections and are often resistant to conventional antibiotics .

Classification

Epetraborole falls under the category of antibacterial agents and specifically targets bacterial leucyl-tRNA synthetase. Its classification as a boron-containing compound distinguishes it from traditional antibiotics, providing a novel approach to treating bacterial infections.

Synthesis Analysis

Methods

Technical Details

The synthesis typically requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity of the final product. Advanced techniques such as liquid chromatography and mass spectrometry are employed to characterize the synthesized compound and confirm its structure.

Molecular Structure Analysis

Structure

Epetraborole is characterized by its oxaborole structure, which includes a five-membered ring containing boron. This unique structure is crucial for its interaction with the target enzyme.

Data

  • Molecular Formula: C11_{11}H12_{12}B1_{1}N2_{2}O3_{3}
  • Molecular Weight: Approximately 223.03 g/mol
  • Key Functional Groups: Boron atom integrated within an oxaborole framework, contributing to its biological activity.
Chemical Reactions Analysis

Reactions

Epetraborole primarily acts through the inhibition of leucyl-tRNA synthetase, leading to the disruption of protein synthesis in bacteria. The mechanism involves the formation of stable adducts with uncharged tRNA molecules, thereby preventing their incorporation into growing polypeptide chains.

Technical Details

The binding affinity of epetraborole for the leucyl-tRNA synthetase enzyme has been quantitatively assessed using various biochemical assays, demonstrating significant inhibition at low concentrations. This high potency is attributed to its ability to form covalent bonds with the enzyme's active site.

Mechanism of Action

Process

Epetraborole exerts its antibacterial effects by trapping uncharged tRNA molecules through a process known as oxaborole tRNA-trapping (OBORT). This mechanism effectively halts protein synthesis by preventing the proper charging of tRNA with amino acids required for translation .

Data

Research indicates that epetraborole shows selective inhibition towards bacterial leucyl-tRNA synthetase while exhibiting minimal effects on mammalian counterparts, highlighting its potential for targeted therapy with reduced side effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid crystalline form
  • Solubility: Soluble in organic solvents; limited solubility in water
  • Melting Point: Specific melting point data is not widely published but typically falls within standard ranges for similar compounds.

Chemical Properties

Applications

Scientific Uses

Epetraborole's primary application lies in its use as an antibacterial agent against resistant bacterial strains. It is being investigated for:

  • Treatment of infections caused by Mycobacterium abscessus.
  • Potential use in combination therapies to enhance efficacy against multi-drug resistant organisms.
  • Research into further derivatives that may expand its antibacterial spectrum or improve pharmacokinetic properties.
Mechanism of Action and Molecular Targets

Inhibition of Leucyl-tRNA Synthetase (LeuRS) as a Primary Target

Epetraborole (EP) is a boron-containing small-molecule antibiotic whose primary mechanism of action involves the potent and selective inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in bacterial protein synthesis. LeuRS catalyzes the attachment of leucine to its cognate tRNA (tRNA^Leu^) in a two-step process: first, activation of leucine with ATP to form leucyl-adenylate (Leu-AMP), and second, transfer of the leucine moiety to the 3’-end of tRNA^Leu^. This aminoacylated tRNA is then utilized by the ribosome during translation. Epetraborole disrupts this process via a unique boron-dependent mechanism [2] [6].

Structural Basis of LeuRS Binding and Boron-Mediated tRNA Trapping

The inhibitory activity of epetraborole stems from its boron atom, which forms critical interactions within the editing (CP1) domain of LeuRS. X-ray crystallography studies of Mycobacterium tuberculosis and Escherichia coli LeuRS complexed with epetraborole analogs reveal a distinct mechanism termed Oxaborole tRNA Trapping (OBORT) [6]:

  • tRNA^Leu^ Binding: The 3’-terminal adenosine (A76) of tRNA^Leu^ enters the LeuRS editing site after aminoacylation, a standard step for proofreading.
  • Boron-Mediated Adduct Formation: Epetraborole’s boronic acid group reacts with the cis-diol groups of the tRNA^Leu^ A76 ribose, forming a stable, covalent boronate ester adduct.
  • Complex Stabilization: This adduct traps tRNA^Leu^ within the LeuRS editing site. Biochemical assays, including isothermal titration calorimetry (ITC), confirm high-affinity binding (nanomolar Kd) of the ternary complex (LeuRS:epetraborole:tRNA^Leu^) [6].
  • Conformational Arrest: Trapping prevents the release of deacylated tRNA^Leu^ and sequesters the enzyme in a non-productive complex. This effectively depletes the pool of aminoacylated tRNA^Leu^ available for protein synthesis and inhibits further rounds of tRNA charging by occupying the enzyme [6] [1].

Table 1: Key Structural Features of Epetraborole-LeuRS-tRNA Interaction

ComponentRole in OBORT MechanismConsequence
Boron Atom (EP)Forms reversible covalent boronate ester bond with 2',3'-cis-diol of tRNA^Leu^ A76 riboseCreates stable ternary complex (LeuRS:EP:tRNA^Leu^)
LeuRS Editing SiteBinds the tRNA^Leu^:EP adduct via specific hydrophobic pockets and hydrogen bond networksPrecludes release of tRNA^Leu^; locks enzyme in inactive state
tRNA^Leu^ A76Acts as molecular bridge; its ribose is the site of covalent adduct formation with EPTraps tRNA^Leu^ in the editing site, preventing its participation in translation and recycling for recharging

Comparative Analysis of LeuRS Inhibition Across Bacterial Species

Epetraborole exhibits variable potency against LeuRS from different bacterial pathogens, primarily due to differences in the structure and dynamics of the editing site:

  • High Susceptibility: Mycobacteria (M. tuberculosis, M. abscessus, M. avium complex (MAC)) show exceptional sensitivity to epetraborole (MICs often ≤ 1 µg/ml). This is attributed to structural features of the mycobacterial LeuRS editing domain that favor tight binding of the epetraborole-tRNA adduct. Genome-wide screening in E. coli also identified hypersusceptible strains [6] [1] [9].
  • Moderate Susceptibility: Gram-negative bacteria like E. coli and Pseudomonas aeruginosa generally exhibit higher MICs than mycobacteria. While the OBORT mechanism still functions, differences in editing site accessibility or tRNA^Leu^ interaction kinetics may reduce efficacy. E. coli Keio knockout library screening identified mutants (e.g., ΔleuD, ΔubiG, ΔtrmU) with significantly increased susceptibility (4-8 fold MIC decrease), highlighting pathways that modulate sensitivity [1].
  • Resistance Mechanisms: Single-step resistance mutations predominantly map to genes encoding LeuRS, particularly within the editing (CP1) domain (e.g., leuS mutations in M. smegmatis and M. tuberculosis). Mutations like LeuRS-Tyr642Ala significantly reduce epetraborole binding affinity without completely abolishing enzymatic function, confirming the editing site as the primary target. Resistance frequency varies by species but is generally low (~10⁻⁸ to 10⁻⁹) for wild-type strains at therapeutic concentrations [6].

Table 2: Epetraborole Susceptibility and Resistance in Key Bacterial Species

Bacterial Species/GroupRelative SusceptibilityPrimary Resistance MechanismNotable Genetic Determinants of Susceptibility
Mycobacterium tuberculosisHigh (MIC ~0.03-0.5 µg/ml)Mutations in leuS (LeuRS CP1 domain; e.g., Tyr642)Native LeuRS editing domain structure
M. abscessusHighLeuRS CP1 domain mutationsSimilar to M. tuberculosis
M. avium complex (MAC)HighLeuRS mutations (predicted)Similar to M. tuberculosis
Escherichia coliModerateMutations in leuS; Efflux?Hypersusceptibility in ΔleuD, ΔubiG, ΔpncA, ΔtrmU, ΔartJ [1]
Pseudomonas aeruginosaLow/ModeratePresumed LeuRS mutations; Permeability/EffluxLimited data

Editing Domain-Specific Activity and tRNA Misaminoacylation

Epetraborole's action is highly specific to the LeuRS editing domain, distinct from classical competitive inhibitors targeting the synthetic active site:

  • Editing Site Dependency: Biochemical studies confirm epetraborole requires a functional LeuRS editing domain for activity. Enzymes lacking this domain or harboring inactivating mutations within it are resistant. The compound shows no significant inhibition of the aminoacylation (synthetic) active site when tested in vitro without tRNA [6].
  • tRNA Cofactor Requirement: Inhibition is strictly tRNA-dependent. Epetraborole exhibits minimal biochemical activity against LeuRS alone in aminoacylation assays; potent inhibition (IC₅₀ values in low nanomolar range) only occurs in the presence of cognate tRNA^Leu^. This contrasts with synthetic active site inhibitors like AN2690 (Tavaborole), which do not require tRNA for initial binding [6].
  • Prevention of Misaminoacylation Clearance: While not its primary mechanism, sequestration of tRNA^Leu^ and LeuRS in the editing site indirectly compromises the enzyme's proofreading function. Normally, mischarged tRNAs (e.g., Ile-tRNA^Leu^) are hydrolyzed in the editing site. By occupying this site, epetraborole could potentially impair the deacylation of near-cognate amino acids, contributing to error-prone protein synthesis. However, the dominant effect remains the depletion of functional Leu-tRNA^Leu^ [6] [2].

Disruption of Protein Synthesis via tRNA Depletion

The ultimate consequence of LeuRS-tRNA trapping by epetraborole is a catastrophic disruption of bacterial protein synthesis:

  • Depletion of Charged tRNA^Leu^: The sequestered tRNA^Leu^ is unavailable for aminoacylation by free LeuRS molecules. Furthermore, LeuRS molecules trapped in the ternary complex are functionally inactivated. This leads to a rapid decline in the cellular pool of Leu-tRNA^Leu^, the essential substrate for incorporating leucine into nascent polypeptide chains [6] [1].
  • Ribosomal Stalling: A shortage of Leu-tRNA^Leu^ causes ribosomes to stall at leucine codons in mRNA templates. This halts global protein synthesis, preventing the production of essential bacterial proteins required for growth, maintenance, and division [1] [7].
  • Perturbation of Cellular Homeostasis: Genome-wide screening in E. coli (Keio knockout collection) revealed that genetic disruptions exacerbating epetraborole susceptibility (leuD – leucine biosynthesis, rnb – RNA turnover, trmU – tRNA modification, ubiG – ubiquinone biosynthesis, yhbY – ribosome biogenesis) are functionally linked to processes dependent on efficient translation or compromised under tRNA/translation stress. Bioinformatic analysis (STRING, DAVID) connected these genes to tRNA homeostasis, central dogma processes, and stress response networks [1].
  • Induction of Stringent Response (Indirect): Severe depletion of aminoacylated tRNA can trigger the bacterial stringent response. This conserved stress pathway, mediated by the accumulation of uncharged tRNA and the signaling molecule (p)ppGpp, leads to a massive transcriptional reprogramming. Growth arrest occurs, resources are diverted away from ribosome biogenesis and protein synthesis, and survival mechanisms are activated. While not the direct trigger like uncharged tRNA binding to ribosome A-sites, the lack of Leu-tRNA^Leu^ contributes to the overall tRNA charging status that governs this response [7] [1].

Table 3: Consequences of Leu-tRNA^Leu^ Depletion by Epetraborole

Molecular EventCellular ConsequenceDownstream Effect
Trapping of LeuRS & tRNA^Leu^Depletion of functional Leu-tRNA^Leu^ poolRibosome stalling at leucine codons
Global inhibition of translationCessation of new protein synthesisFailure to produce essential proteins (enzymes, structural components, regulators); Growth arrest
Perturbation of tRNA homeostasisImbalance in charged vs. uncharged tRNA levels; Potential accumulation of uncharged tRNAPossible contribution to stringent response activation
Dysregulation of linked pathwaysStress on leucine biosynthesis (leu operon), RNA turnover, tRNA modification pathwaysHypersusceptibility of mutants in these pathways (e.g., ΔleuD, Δrnb, ΔtrmU) [1]; Compromised bacterial fitness under LeuRS inhibition stress

Properties

CAS Number

1093643-37-8

Product Name

Epetraborole

IUPAC Name

3-[[(3S)-3-(aminomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propan-1-ol

Molecular Formula

C11H16BNO4

Molecular Weight

237.06 g/mol

InChI

InChI=1S/C11H16BNO4/c13-7-10-8-3-1-4-9(16-6-2-5-14)11(8)12(15)17-10/h1,3-4,10,14-15H,2,5-7,13H2/t10-/m1/s1

InChI Key

FXQIIDINBDJDKL-SNVBAGLBSA-N

SMILES

B1(C2=C(C=CC=C2OCCCO)C(O1)CN)O

Synonyms

3-(aminomethyl)-7-(3-hydroxypropoxy)-1-hydroxy-1,3-dihydro-2,1-benzoxaborole
GSK052
GSK2251052

Canonical SMILES

B1(C2=C(C=CC=C2OCCCO)C(O1)CN)O

Isomeric SMILES

B1(C2=C(C=CC=C2OCCCO)[C@H](O1)CN)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.